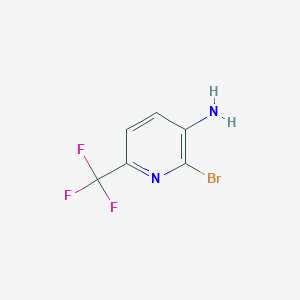

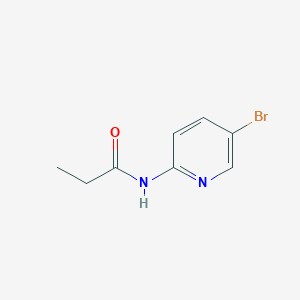

2-Bromo-6-(trifluoromethyl)pyridin-3-amine

Descripción general

Descripción

2-Bromo-6-(trifluoromethyl)pyridin-3-amine is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field . It represents a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .

Synthesis Analysis

The synthesis of 2-Bromo-6-(trifluoromethyl)pyridin-3-amine involves several steps. The densely functionalized heterocycle 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine represents a key intermediate in the atroposelective synthesis .Molecular Structure Analysis

The molecular formula of 2-Bromo-6-(trifluoromethyl)pyridin-3-amine is C6H3BrF3N . The InChI code is 1S/C6H3BrF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-(trifluoromethyl)pyridin-3-amine include a molecular weight of 225.99 , a solid form , and a melting point of 48-52 °C . The SMILES string is FC(F)(F)c1cccc(Br)n1 .Aplicaciones Científicas De Investigación

Advanced Material Synthesis and Catalysis

The compound's utility in synthesizing advanced materials is evident from its involvement in creating complex chemical structures. For instance, it participates in reactions leading to the formation of heterocyclic compounds, which are crucial for developing new materials with specific magnetic, electronic, or optical properties. The review by Boča et al. (2011) emphasizes the chemical diversity and properties of pyridine derivatives, highlighting their role in forming complex compounds with varied applications in materials science and catalysis Boča, Jameson, & Linert, 2011.

Environmental Remediation

Amine-functionalized sorbents have shown promise in environmental remediation, particularly in removing persistent and toxic compounds from water supplies. The study by Ateia et al. (2019) discusses the efficiency of amine-containing sorbents in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, suggesting potential environmental applications of amine-functionalized compounds Ateia, Alsbaiee, Karanfil, & Dichtel, 2019.

Organic Synthesis and Drug Development

The role of 2-Bromo-6-(trifluoromethyl)pyridin-3-amine in facilitating the synthesis of biologically active molecules is significant. It is a key intermediate in constructing pyridine scaffolds, which are foundational structures in many pharmaceuticals. Recent developments in copper catalyst systems for C-N bond-forming cross-coupling reactions, as reviewed by Kantam et al. (2013), highlight the importance of pyridine derivatives in drug development and organic synthesis Kantam, Reddy, Srinivas, & Bhargava, 2013.

Analytical Chemistry

In analytical chemistry, the compound's derivatives play a crucial role in developing sensitive and selective detection methods for various substances. For example, the review on the analysis of heterocyclic aromatic amines by Teunissen et al. (2010) covers the advancements in detecting carcinogenic compounds in foodstuffs, where pyridine derivatives could serve as key components in the analytical methodologies Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010.

Safety and Hazards

2-Bromo-6-(trifluoromethyl)pyridin-3-amine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mecanismo De Acción

Target of Action

This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

It is known that the presence of a trifluoromethyl group and a pyridine structure can result in superior properties when compared to traditional phenyl-containing compounds . The specific interactions with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Compounds with similar structures have been observed to participate in suzuki–miyaura coupling reactions . These reactions involve the addition of B–H over an unsaturated bond, occurring with syn-selectivity and proceeding in an anti-Markovnikov manner

Result of Action

Compounds with similar structures have been observed to exhibit superior pest control properties

Propiedades

IUPAC Name |

2-bromo-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOWBQRCCMJSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558390 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(trifluoromethyl)pyridin-3-amine | |

CAS RN |

117519-16-1 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-(trifluoromethyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)